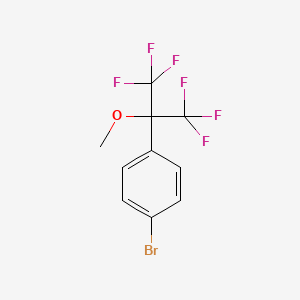

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds like “1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene” belong to a class of organic compounds known as halogenated hydrocarbons. They are characterized by the presence of one or more halogen atoms (like bromine in this case) attached to their carbon framework .

Synthesis Analysis

The synthesis of such compounds typically involves halogenation reactions, where a halogen atom is introduced into the organic molecule. The specifics of the synthesis would depend on the starting materials and the desired product .

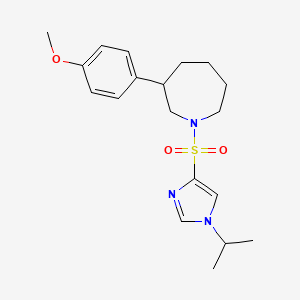

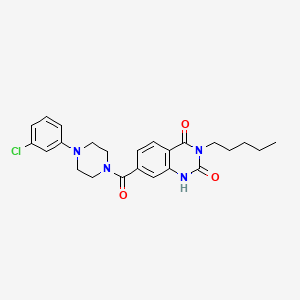

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The presence of specific functional groups like the bromine atom or the hexafluoro-2-methoxypropane group would give characteristic signals in these spectra .

Chemical Reactions Analysis

Halogenated hydrocarbons like this compound can undergo various types of chemical reactions, including substitution and elimination reactions. The specific reactions would depend on the conditions and the reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. These can be determined experimentally or predicted using computational methods .

科学的研究の応用

Palladium-Catalyzed Direct Arylations

This compound is used in the Palladium-Catalyzed Direct Arylations of Heteroarenes . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .

Reaction with OH Free Radicals

The compound reacts with OH Free Radicals . The potential energy surfaces (PES) for the reaction of 1-bromo-3,3,3-trifluoropropene (CF 3 CHCBrH) with hydroxyl (OH) free radicals is probed theoretically . Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene (BTP) with OH are investigated .

Epoxidation Catalyst

It is used as a catalyst in the epoxidation of cyclooctene and 1-octene with hydrogen peroxide .

Solvent in Textile Manufacturing

It can be used as a solvent in the manufacturing of textiles .

Solvent in Plastic Manufacturing

It can also be used as a solvent in the manufacturing of plastics .

Surface Coating Manufacturing

This compound is used as a solvent in the manufacturing of surface coatings .

Ligand in Organic Synthesis Reactions

It can be used as a ligand in organic synthesis reactions .

Friedel–Crafts Reaction Promoter

It has been reported that 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), with a much higher polarity, increased Brønsted acidity, and strong hydrogen-bond donation, was considered to be a promising catalyst or promoter for the Friedel–Crafts reaction .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6O/c1-18-8(9(12,13)14,10(15,16)17)6-2-4-7(11)5-3-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINHYUUUEMKKAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)Br)(C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal](/img/structure/B2661278.png)

![1-[3-(4-Ethoxybenzoyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2661281.png)

![N-[4-[(3-methoxyquinoxalin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B2661282.png)

![5-((Benzyl(methyl)amino)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2661283.png)

![6-benzoyl-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2661286.png)

![N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2661287.png)

![N-(4-bromophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2661292.png)

![(Z)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2661296.png)

![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone](/img/structure/B2661298.png)